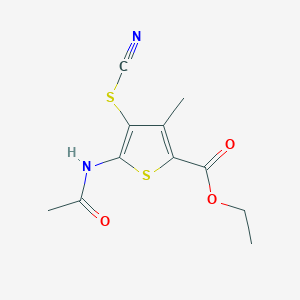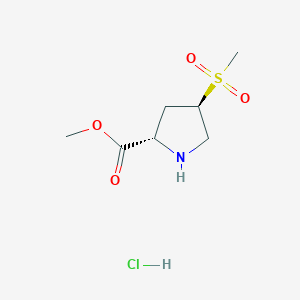![molecular formula C22H13ClFN3 B2921325 1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-63-6](/img/structure/B2921325.png)
1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, quinazoline, and triazole derivatives are heterocyclic compounds that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of these compounds often involves reactions with various reagents under specific conditions . For example, a mixture of p-anisidine with ethyl acetoacetate in ethanol was heated to reflux for 6 hours to give a compound. This compound was then subjected to thermal cyclization at 260 °C for 1 hour to give another compound .Molecular Structure Analysis
These compounds often crystallize in specific crystal systems and exhibit certain intermolecular interactions . For instance, a compound synthesized was found to crystallize in the orthorhombic crystal system with the space group P 2 1 2 1 2 1 .Chemical Reactions Analysis
The chemical reactions of these compounds can be complex and varied, often involving interactions with various enzymes and receptors . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques, including NMR, FT-IR, and mass techniques . The molecular electrostatic potential surface can show the chemical reactive regions around the nitrogen and hydrogen atoms .Scientific Research Applications
Optical Absorption and Quantum Chemical Studies
1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline and its derivatives demonstrate significant potential in optical absorption applications. Research reveals that these compounds show notable properties in the absorption spectra, making them suitable for various optical studies. The analysis includes quantum chemical calculations and experimental investigations to understand their spectral positions and width of absorption bands, which are crucial for potential applications in optoelectronics and photonics (Całus et al., 2006).
Fluorescence and Molecular Sensors
The derivatives of this compound have been identified as versatile building blocks for constructing fluorescent molecular sensors. These compounds exhibit strong fluorescence enhancement and ratiometric dual emission, making them useful in designing molecular sensors for various applications, including metal ion recognition (Rurack et al., 2002).
Photophysical and Electrochemical Properties
The influence of fluorine on the photophysical and electrochemical properties of this compound's derivatives has been studied extensively. These derivatives show alterations in properties such as fluorescence quantum efficiency and absorption band position. This research is significant in understanding the basicity and potential applications of these compounds in fluorescence and electroluminescence (Szlachcic & Uchacz, 2018).
Corrosion Inhibition in Mild Steel
In a more industrial application, derivatives of this compound have shown effectiveness as corrosion inhibitors for mild steel in acidic media. The study demonstrates the potential of these compounds in protecting metals against corrosion, which is crucial for industrial applications (Saraswat & Yadav, 2020).
Implementation in Molecular Logic Switches
The amino derivatives of this compound have been explored for their implementation in molecular logic switches. These studies are vital for the development of advanced materials in molecular electronics and photonics, showcasing the potential of these compounds in complex technological applications (Uchacz et al., 2016).
Mechanism of Action
Target of Action
Quinoline and quinolone derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of bioactivities . They have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinoline-based compounds have been known to exhibit high and selective activity attained through different mechanisms of action . For instance, some quinoline derivatives have shown potent antifungal activity .
Biochemical Pathways
It’s known that quinoline and quinolone derivatives can affect a variety of biochemical pathways due to their broad spectrum of bioactivities .
Pharmacokinetics
The structural diversity of synthetized quinoline and quinolone compounds provides high and selective activity, as well as low toxicity on human cells .
Result of Action
Quinoline and quinolone derivatives have been known to exhibit a broad spectrum of bioactivities, affecting various cellular processes .
Action Environment
It’s known that the efficacy of quinoline and quinolone derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3/c23-15-7-4-8-17(11-15)27-22-18-12-16(24)9-10-20(18)25-13-19(22)21(26-27)14-5-2-1-3-6-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXCAMMFAIDIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2921246.png)

![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
![5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid](/img/structure/B2921253.png)

![7-[(4-Bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2921257.png)
![N-[4,4-Dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]but-2-ynamide](/img/structure/B2921258.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2921259.png)
![3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride](/img/structure/B2921260.png)
![N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide](/img/structure/B2921262.png)

